Methyl 2-(3,3-dimethyloxiran-2-yl)acetate
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Overview
Description
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate, also known as MDOA, is a chemical compound that belongs to the oxirane family. It is a colorless liquid with a fruity odor and is commonly used as a reagent in organic synthesis. MDOA has gained increasing attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate acts as a nucleophile in organic reactions, attacking electrophilic centers in the substrate molecule. It can also act as a Lewis acid, accepting electrons from a donor molecule. In addition, Methyl 2-(3,3-dimethyloxiran-2-yl)acetate can undergo ring-opening reactions, leading to the formation of various functional groups.
Biochemical And Physiological Effects
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate has been shown to exhibit antimicrobial properties against various pathogens, including bacteria and fungi. It has also been reported to possess anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate is a versatile reagent that can be used in a wide range of organic reactions. It is also relatively easy to synthesize and handle in the laboratory. However, Methyl 2-(3,3-dimethyloxiran-2-yl)acetate can be hazardous and requires proper safety precautions during handling and storage.
Future Directions
There are several potential future directions for research on Methyl 2-(3,3-dimethyloxiran-2-yl)acetate. One area of interest is the development of new synthetic methodologies using Methyl 2-(3,3-dimethyloxiran-2-yl)acetate as a key reagent. Another potential direction is the investigation of Methyl 2-(3,3-dimethyloxiran-2-yl)acetate's biological activity and its potential applications in medicine and healthcare. Additionally, the development of new derivatives and analogs of Methyl 2-(3,3-dimethyloxiran-2-yl)acetate may lead to the discovery of novel compounds with unique properties and applications.
Synthesis Methods
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate can be synthesized through the reaction between 2-bromo-3,3-dimethyloxirane and methyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through the opening of the oxirane ring, resulting in the formation of Methyl 2-(3,3-dimethyloxiran-2-yl)acetate.
Scientific Research Applications
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate has been widely used as a reagent in organic synthesis, particularly in the preparation of chiral molecules and natural products. It has also been employed in the development of new drugs and pharmaceuticals due to its ability to modify the structure and activity of biologically active compounds.
properties
CAS RN |
124818-71-9 |
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Product Name |
Methyl 2-(3,3-dimethyloxiran-2-yl)acetate |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-(3,3-dimethyloxiran-2-yl)acetate |
InChI |
InChI=1S/C7H12O3/c1-7(2)5(10-7)4-6(8)9-3/h5H,4H2,1-3H3 |
InChI Key |
VGHVOVPUGNBRHK-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC(=O)OC)C |
Canonical SMILES |
CC1(C(O1)CC(=O)OC)C |
synonyms |
Oxiraneacetic acid, 3,3-dimethyl-, methyl ester (9CI) |
Origin of Product |
United States |
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